BenchChemオンラインストアへようこそ!

1-(Aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Source 1-(Aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol (CAS 1547039-10-0) as a differentiated fluorinated indane building block. Its unique confluence of a 5-fluoro substituent, a primary amine, and a hydroxyl group on a rigid indane core provides orthogonal reactive handles for rapid SAR exploration via amide coupling, reductive amination, or urea formation. Unlike non-fluorinated or amine-deficient analogs, this scaffold delivers enhanced metabolic stability (mitigating CYP450-mediated oxidation at the 5-position) and synthetic versatility in a single intermediate, reducing downstream scaffold-hopping. Ideal for CNS-targeted GPCR, ion channel, and transporter programs. Supplied with rigorous purity analysis; contact us for bulk pricing.

Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
CAS No. 1547039-10-0
Cat. No. B1446648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol
CAS1547039-10-0
Molecular FormulaC10H12FNO
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESC1CC(C2=C1C=C(C=C2)F)(CN)O
InChIInChI=1S/C10H12FNO/c11-8-1-2-9-7(5-8)3-4-10(9,13)6-12/h1-2,5,13H,3-4,6,12H2
InChIKeyXDGGHCFIHUIYGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol (CAS 1547039-10-0): Procurement-Ready Fluorinated Aminoindanol Building Block


1-(Aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol (CAS 1547039-10-0) is a fluorinated indane derivative featuring a bicyclic core, a hydroxyl group at the 1-position, an aminomethyl substituent, and a fluorine atom at the 5-position [1]. With the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol, this compound serves as a versatile intermediate in pharmaceutical and fine chemical synthesis, particularly for CNS-targeted drug discovery programs seeking to leverage fluorine-mediated enhancements in metabolic stability and binding affinity [2]. The rigid indane scaffold contributes to conformational constraint, while the orthogonal reactive handles (hydroxyl and primary amine) enable divergent derivatization strategies .

Why Substituting 1-(Aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol (CAS 1547039-10-0) with Non-Fluorinated or Mono-Functional Analogs Compromises ADME and Synthetic Utility


In-class compounds such as non-fluorinated 1-(aminomethyl)-2,3-dihydroinden-1-ol (CAS 103791-35-1) or the fluorine-bearing but amine-deficient 5-fluoro-2,3-dihydro-1H-inden-1-ol (CAS 52085-92-4) cannot be interchanged with 1-(aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol without incurring specific performance penalties. The absence of the 5-fluoro substituent reduces metabolic stability and can increase susceptibility to cytochrome P450-mediated oxidation at the aromatic ring, potentially shortening half-life in downstream candidates [1]. Conversely, the lack of the aminomethyl group eliminates a critical basic handle for amide bond formation, reductive amination, or salt formation, thereby restricting the scope of accessible derivatives [2]. The unique confluence of fluorine substitution and a primary amine on the same indane scaffold is essential for achieving the desired balance of enhanced metabolic stability and synthetic versatility that this compound uniquely provides [3].

1-(Aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol (CAS 1547039-10-0): Comparator-Backed Quantitative Differentiation Evidence for Procurement Decisions


Fluorine Substitution Confers Class-Level Metabolic Stability Advantage Over Non-Fluorinated Analog

The presence of a fluorine atom at the 5-position of the indane ring provides a metabolic stability advantage compared to the non-fluorinated analog 1-(aminomethyl)-2,3-dihydroinden-1-ol (CAS 103791-35-1). Fluorine substitution on aromatic rings is a validated strategy to block sites of oxidative metabolism, leading to increased metabolic half-life. In a related fluorinated drug development program, the introduction of a fluorine atom resulted in a 50-fold increase in in vivo potency due to enhanced metabolic stability [1]. While direct comparative data for this specific compound pair are not available in the public domain, the class-level inference is supported by extensive medicinal chemistry reviews demonstrating that aryl fluorination typically reduces CYP-mediated oxidation rates [2].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Dual Functional Handles (Hydroxyl and Primary Amine) Enable Broader Derivatization Scope Than Mono-Functional 5-Fluoro-2,3-dihydro-1H-inden-1-ol

1-(Aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol possesses two orthogonal reactive functional groups—a tertiary hydroxyl at the 1-position and a primary aminomethyl group—whereas the comparator 5-fluoro-2,3-dihydro-1H-inden-1-ol (CAS 52085-92-4) lacks the aminomethyl substituent . The target compound can participate in nucleophilic substitutions at the amine (e.g., amide bond formation, reductive amination, urea synthesis) while preserving the hydroxyl for independent manipulation (e.g., O-alkylation, oxidation to ketone, or conversion to leaving group) . This dual functionality permits divergent synthetic routes that are inaccessible with the mono-functional comparator, reducing step count and improving overall synthetic efficiency for complex target molecules .

Synthetic Chemistry Building Blocks Parallel Synthesis

Enhanced Lipophilicity and Passive Membrane Permeability Predicted for Fluorinated Indane Scaffold

Fluorine substitution on aromatic rings generally increases lipophilicity (logP) by approximately 0.2–0.4 units relative to hydrogen, enhancing passive membrane permeability and blood-brain barrier (BBB) penetration potential [1]. For the target compound 1-(aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol, the calculated logP (cLogP) is estimated at 0.8–1.2, which is higher than the non-fluorinated analog (cLogP ~0.5–0.9) [2]. This moderate increase in lipophilicity is particularly advantageous for CNS-targeted programs where optimal BBB penetration is critical, without compromising aqueous solubility to an unacceptable degree [3]. While empirical permeability data for this specific compound are not publicly available, the class-level trend is well-established across multiple drug discovery programs [4].

ADME Drug Design Physicochemical Properties

Chiral Center at C1 Enables Enantioselective Synthesis and Stereochemical SAR Exploration

The target compound possesses a stereogenic center at C1, rendering it a racemic mixture of (R)- and (S)-enantiomers. This chirality provides an opportunity for enantioselective synthesis and stereochemical structure-activity relationship (SAR) studies that are not available with achiral analogs such as the simplified 2-(5-fluoro-2,3-dihydro-1H-inden-1-yl)ethan-1-ol scaffold [1]. The individual enantiomers can be accessed via chiral resolution or asymmetric synthesis, and the racemate is available with specified purity (typically 95–97%) from multiple reputable vendors, enabling reproducible procurement for comparative studies . In CNS drug discovery, stereochemistry often profoundly influences target binding, off-target selectivity, and pharmacokinetics, making the availability of a chiral scaffold a critical advantage [2].

Chiral Resolution Enantioselective Synthesis Stereochemistry

Optimal Research and Industrial Applications for 1-(Aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol (CAS 1547039-10-0) Based on Verified Differentiation Evidence


CNS Drug Discovery: Scaffold for Fluorinated Ligands with Enhanced BBB Penetration and Metabolic Stability

The combination of fluorine-enhanced lipophilicity (cLogP ~0.8–1.2) and metabolic stability makes this compound an attractive building block for CNS-targeted programs, particularly for G protein-coupled receptors (GPCRs), ion channels, and neurotransmitter transporters [1]. The primary amine handle allows rapid construction of focused libraries via amide coupling or reductive amination, while the fluorine atom mitigates oxidative metabolism at the 5-position of the indane core, as supported by class-level evidence from successful fluorinated CNS drugs [2]. Procurement of this scaffold enables medicinal chemists to incorporate a pre-optimized, fluorine-bearing indane core early in hit-to-lead campaigns, reducing the need for later-stage scaffold hopping [3].

Positron Emission Tomography (PET) Tracer Development: Cold Reference Standard for 18F-Labeled Radiotracers

The 5-fluoro substituent provides a non-radioactive ('cold') reference standard for the development of 18F-labeled PET tracers based on the indane scaffold [1]. The compound's well-defined molecular weight (181.21 g/mol), established SMILES string (NCC1(O)CCC2=CC(F)=CC=C21), and commercial availability at 95–97% purity ensure consistent quality for use as an analytical standard in radiochemical purity assessments, metabolite identification studies, and competitive binding assays [2]. Its moderate lipophilicity and polar surface area align with favorable brain uptake characteristics for CNS PET tracers, positioning it as a practical reference compound for neuroscientific imaging applications [3].

Structure-Activity Relationship (SAR) Studies: Dual-Functional Scaffold for Divergent Synthesis of Fluorinated Indane Derivatives

The orthogonal hydroxyl and primary amine functional groups enable divergent parallel synthesis of diverse fluorinated indane libraries, accelerating SAR exploration in early-stage drug discovery [1]. The hydroxyl can be independently alkylated, oxidized, or converted to a leaving group, while the amine participates in amide, sulfonamide, or urea bond formation, providing access to structurally varied analogs without altering the fluorine-bearing core [2]. This dual functionality reduces the number of synthetic steps required to explore chemical space around the indane scaffold, directly translating to lower cost per analog and faster turnaround times for medicinal chemistry teams [3].

Chiral Pool Synthesis: Starting Material for Enantioselective Construction of Bioactive Molecules

The racemic nature of the compound, with a stereogenic center at C1, provides an entry point for enantioselective synthesis and chiral resolution studies [1]. Researchers can utilize chiral chromatography or diastereomeric salt formation to isolate individual enantiomers, then assess stereochemical influence on target binding and pharmacokinetics [2]. This capability is particularly valuable in programs where subtle stereochemical differences profoundly impact efficacy or safety, such as GPCR agonists/antagonists or enzyme inhibitors, allowing for the identification of enantiomerically pure lead candidates with improved therapeutic indices [3].

Quote Request

Request a Quote for 1-(Aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.